molecular formula C22H24N4O3S B5522266 4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

Cat. No. B5522266
M. Wt: 424.5 g/mol
InChI Key: RARYMKWZEODSPP-YDZHTSKRSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, compounds with 1,2,4-triazole rings can be synthesized from reactions involving aryl ketones, leading to the formation of terphenyls in a single step (Ram & Goel, 1996). The synthesis of similar molecules, such as iminothiazolidin-4-one acetate derivatives, has been achieved through cyclocondensation reactions, demonstrating the versatility and reactivity of these molecular frameworks (Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-triazole and related rings can be elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of novel Schiff bases derived from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole was determined through X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds' properties (Zhou et al., 2007).

Chemical Reactions and Properties

Compounds with 1,2,4-triazole rings can participate in various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. For instance, the reaction of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole with formaldehyde and ammonium chloride produced a Mannich base with antimicrobial properties (Sah et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Research on similar molecules, such as 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, provides insights into their physicochemical characteristics, which are crucial for understanding their behavior in different environments (Sameluk & Kaplaushenko, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and potential for participating in specific reactions, are key to understanding how these compounds can be utilized in various applications. Studies on the synthesis and reactions of related compounds, such as 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine derivatives, shed light on their chemical behavior and potential uses (Moustafa, 1999).

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, including compounds with structures similar to the chemical mentioned, exhibit good to moderate activities against a range of microorganisms. This highlights the potential of such chemicals in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis of Novel Compounds

The versatility of 1,2,4-triazole derivatives in chemical synthesis is notable, with various compounds being synthesized for potential applications in material science and pharmaceuticals. For instance, the synthesis of novel Mannich bases derived from 1,2,4-triazoles indicates their utility in creating compounds with potential antimicrobial properties (Sah et al., 2014).

Catalytic and Reactivity Studies

Research into the reactivity of similar compounds, including studies on organophosphorus compounds and the synthesis of triazolophosphine derivatives, showcases the broad utility of these chemicals in catalysis and as reagents in synthetic chemistry (Moustafa, 1999).

Aldose Reductase Inhibition

Iminothiazolidin-4-one acetate derivatives, with structural similarities to the compound , have been synthesized and evaluated as inhibitors of aldose reductase. This enzyme plays a role in diabetic complications, indicating potential therapeutic applications of these compounds (Ali et al., 2012).

Electrochemical Studies

The electrochemical behavior of related compounds, such as 4-tert-butylcatechol, in methanol provides insights into their reactivity and potential applications in electrochemical sensors and devices (Nematollahi & Golabi, 2000).

properties

IUPAC Name

[4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14(27)29-18-11-6-15(12-19(18)28-5)13-23-26-20(24-25-21(26)30)16-7-9-17(10-8-16)22(2,3)4/h6-13H,1-5H3,(H,25,30)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYMKWZEODSPP-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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